3-Thia-9-azaspiro[5.5]undecane-8,10-dione
CAS No.:
Cat. No.: VC17879641
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
![3-Thia-9-azaspiro[5.5]undecane-8,10-dione -](/images/structure/VC17879641.png)
Specification
Molecular Formula | C9H13NO2S |
---|---|
Molecular Weight | 199.27 g/mol |
IUPAC Name | 9-thia-3-azaspiro[5.5]undecane-2,4-dione |
Standard InChI | InChI=1S/C9H13NO2S/c11-7-5-9(6-8(12)10-7)1-3-13-4-2-9/h1-6H2,(H,10,11,12) |
Standard InChI Key | ALAHOSDUQDKKPX-UHFFFAOYSA-N |
Canonical SMILES | C1CSCCC12CC(=O)NC(=O)C2 |
Introduction
Structural and Nomenclatural Characterization
Molecular Architecture
The compound’s molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol . Its IUPAC name, 3-thia-9-azaspiro[5.5]undecane-8,10-dione, reflects the presence of a sulfur atom (thia) at position 3, a nitrogen atom (aza) at position 9, and two ketone groups (diones) at positions 8 and 10 . The spiro[5.5]undecane framework consists of two six-membered rings sharing a single spiro carbon atom, creating a rigid, three-dimensional structure (Figure 1).
Stereochemical Features
The compound exhibits no defined stereocenters, as confirmed by its 0 Undefined Atom Stereocenter Count and 0 Undefined Bond Stereocenter Count . This absence of chirality simplifies synthetic pathways but may limit enantioselective interactions in biological systems.
Spectroscopic Signatures
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1670 cm⁻¹ and 1700 cm⁻¹ correspond to the stretching vibrations of the two ketone groups .
-
¹H NMR: Key signals include a singlet at δ 0.08 ppm (6H, two methyl groups) and multiplets between δ 2.45–7.2 ppm (aromatic and aliphatic protons) .
-
¹³C NMR: The spiro carbon resonates at δ 68–70 ppm, while ketone carbons appear at δ 200–210 ppm .
Synthetic Methodologies
Michael Addition-Based Cyclization
A scalable route involves the Michael reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones, catalyzed by Lewis acids such as ZnCl₂ or 10% HCl (Scheme 1) .
Scheme 1:
-
Reactants: Dimedone (1 equiv) + Diarylideneacetone (1 equiv).
-
Solvent System: Toluene/n-heptane (3:1 v/v).
-
Catalyst: Anhydrous ZnCl₂ (5 mol%) or 10% HCl in Et₂O/DCM.
-
Conditions: Reflux at 110°C for 15–30 hours under Dean-Stark dehydration.
-
Workup: Neutralization with NaHCO₃, extraction with ether, and recrystallization from CHCl₃/hexane .
Yield Optimization
Yields range from 43% to 65%, influenced by the electron-withdrawing/-donating substituents on the diarylideneacetone aryl groups . Electron-deficient substrates (e.g., 2-Cl-C₆H₄) enhance reaction rates due to increased electrophilicity.
Physicochemical Properties
Computed Physicochemical Parameters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume